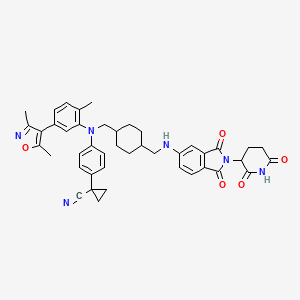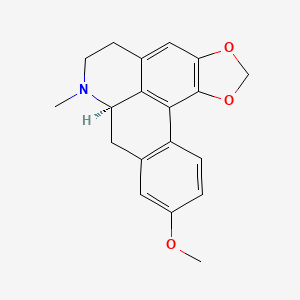
(-)-Isolaureline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isolaureline is an alkaloid compound that has been identified in various plant species, including Liriodendron tulipifera and Annona muricata . It is known for its complex structure and potential biological activities. The compound has garnered interest due to its presence in traditional medicinal plants and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isolaureline involves several steps, typically starting from simpler organic molecules. One common synthetic route involves the construction of the core structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of isolaureline is less common due to its complex structure and the availability of natural sources. Extraction from plants like Annona muricata is a more feasible method for obtaining isolaureline in significant quantities . The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Isolaureline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in isolaureline, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the isolaureline structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a model compound for studying alkaloid synthesis and reactivity.
Biology: Research has shown that isolaureline can interact with various biological targets, making it a candidate for studying cellular processes.
Medicine: The compound has demonstrated potential therapeutic effects, including anti-cancer and anti-diabetic activities
Mechanism of Action
The mechanism of action of isolaureline involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, acting as an antagonist or modulator . Additionally, isolaureline can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Isolaureline is part of a group of alkaloids that share similar structural features. Some of the similar compounds include:
Anonaine: Another alkaloid found in Annona muricata, known for its anti-cancer properties.
Coclaurine: A benzyltetrahydroisoquinoline alkaloid with various pharmacological activities.
Compared to these compounds, isolaureline stands out due to its unique binding properties and broader range of biological activities .
Properties
CAS No. |
475-84-3 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C19H19NO3/c1-20-6-5-11-9-16-19(23-10-22-16)18-14-4-3-13(21-2)7-12(14)8-15(20)17(11)18/h3-4,7,9,15H,5-6,8,10H2,1-2H3/t15-/m1/s1 |
InChI Key |
GXFOBPWUVXXUIF-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


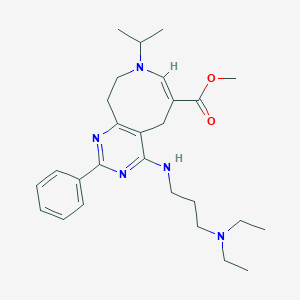
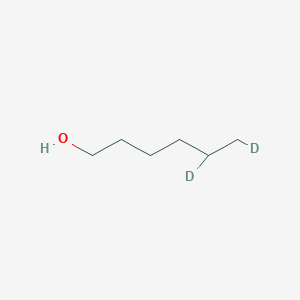
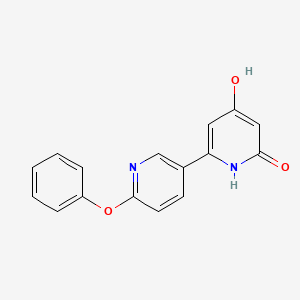
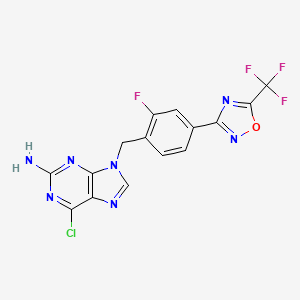
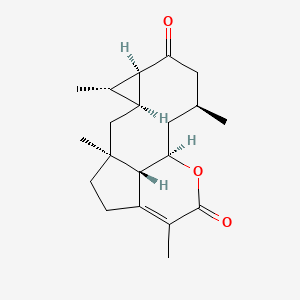
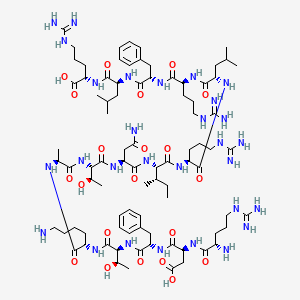
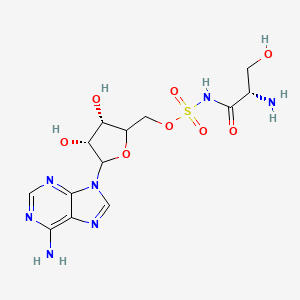



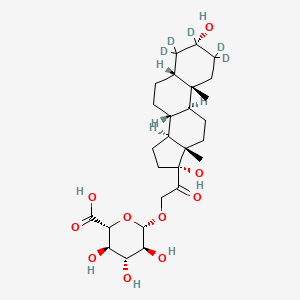
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
